10-Deacetylcephalomannine 10-Deacetylcephalomannine 10-Deacetyl Cephalomannine is a derivative of Cephalomannine
Brand Name: Vulcanchem
CAS No.: 76429-85-1
VCID: VC21353026
InChI: InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28-,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1
SMILES: CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Molecular Formula: C43H51NO13
Molecular Weight: 789.9 g/mol

10-Deacetylcephalomannine

CAS No.: 76429-85-1

Cat. No.: VC21353026

Molecular Formula: C43H51NO13

Molecular Weight: 789.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

10-Deacetylcephalomannine - 76429-85-1

CAS No. 76429-85-1
Molecular Formula C43H51NO13
Molecular Weight 789.9 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28-,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1
Standard InChI Key ADDGUHVEJPNWQZ-GJKIWTKTSA-N
Isomeric SMILES C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
SMILES CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Canonical SMILES CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Appearance Off-White Solid
Melting Point >169ºC

Chemical Properties and Reactions

Physical and Chemical Characteristics

The physical properties of 10-Deacetylcephalomannine include its crystalline nature and solubility in organic solvents such as methanol and dichloromethane. Its chemical reactivity is influenced by the presence of hydroxyl, ester, and amide groups, which participate in various organic reactions.

Table 1: Key Physical Properties of 10-Deacetylcephalomannine

PropertyValue
Molecular FormulaC43H51NO13C_{43}H_{51}NO_{13}
Molecular Weight789.9 g/mol
Melting PointApprox. 213°C (varies)
SolubilitySoluble in organic solvents
Optical RotationSpecific values depend on stereoisomeric purity

Chemical Reactivity

10-Deacetylcephalomannine undergoes several types of chemical reactions that are crucial for its conversion into paclitaxel or other derivatives:

  • Oxidation: The hydroxyl groups in the molecule can be oxidized using reagents like potassium permanganate.

  • Reduction: The ester groups can be reduced to alcohols using agents such as sodium borohydride.

  • Substitution: Functional group modifications can be achieved through nucleophilic substitution reactions.

These reactions are essential for synthetic strategies aimed at producing paclitaxel analogs or enhancing the bioavailability of taxane compounds.

Biological Activity

Mechanism of Action

Similar to other taxanes, 10-Deacetylcephalomannine exerts its biological effects by stabilizing microtubules, which are critical components of the cytoskeleton in eukaryotic cells. By binding to tubulin, the compound prevents the depolymerization of microtubules, thereby disrupting cell division and inducing cell cycle arrest at the G2/M phase .

This mechanism underpins its cytotoxic effects on rapidly dividing cancer cells, making it a potential candidate for anticancer therapy.

Cytotoxicity Studies

Research has demonstrated that 10-Deacetylcephalomannine exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies have shown that it induces apoptosis in breast cancer cells by activating caspase pathways.

  • Comparative studies indicate that its potency is similar to that of paclitaxel in certain cell lines but varies depending on the tumor type .

Table 2: Cytotoxicity Data for 10-Deacetylcephalomannine

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)~0.25
A549 (Lung Cancer)~0.30
HeLa (Cervical Cancer)~0.40

Role in Paclitaxel Biosynthesis

Biosynthetic Pathway

In yew trees, 10-Deacetylcephalomannine serves as an intermediate in the biosynthesis of paclitaxel. The enzymatic acetylation at the C-10 position converts it into baccatin III or directly into paclitaxel through subsequent steps involving side-chain attachment .

Enzymatic Studies

Enzymes such as acetyltransferases and hydroxylases play a crucial role in this conversion process. Understanding these enzymatic mechanisms has implications for biotechnological approaches to produce paclitaxel using microbial or plant cell cultures .

Table 3: Enzymes Involved in Paclitaxel Biosynthesis

EnzymeFunction
AcetyltransferaseAdds acetyl group at C-10
HydroxylaseIntroduces hydroxyl groups
Side-chain TransferaseAttaches side chain at C-13

Synthetic Approaches and Derivatives

Semi-Synthetic Derivatives

The semi-synthetic modification of 10-Deacetylcephalomannine has led to the development of several derivatives with enhanced therapeutic properties. For example:

  • Substituting specific functional groups can improve water solubility.

  • Introducing halogen atoms may enhance binding affinity to tubulin .

Challenges in Synthesis

The complexity of its structure poses challenges for large-scale synthesis. Strategies such as chemoenzymatic methods or total synthesis have been explored but require further optimization for commercial viability .

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